1-Ethyl-5-fluoro-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-5-FLUORO-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-5-FLUORO-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative.
Substitution reactions: Introduction of the ethyl, fluoro, and methoxy groups through various substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-5-FLUORO-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, alkylation, or acylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides, halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-FLUORO-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the methoxyphenyl group.
1-ETHYL-5-FLUORO-N~4~-(4-HYDROXYPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Has a hydroxyl group instead of a methoxy group.
Uniqueness
1-ETHYL-5-FLUORO-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenyl group, in particular, may enhance its interaction with certain biological targets.
Properties
Molecular Formula |
C13H16FN3O3S |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-N-(4-methoxyphenyl)-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H16FN3O3S/c1-4-17-13(14)12(9(2)15-17)21(18,19)16-10-5-7-11(20-3)8-6-10/h5-8,16H,4H2,1-3H3 |
InChI Key |
LEIBBCOSAQEXJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)OC)F |
Origin of Product |
United States |
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